3-Methylpent-4-enamide
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Overview
Description
3-Methylpent-4-enamide is an organic compound belonging to the class of enamides Enamides are characterized by the presence of an amide group directly attached to an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpent-4-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic activation of amides. The process typically includes the use of robust catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamide to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Methylpent-4-enamide has several applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methylpent-4-enamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its reactivity is influenced by the presence of the amide and alkene groups, which can undergo electrophilic and nucleophilic attacks, respectively.
Comparison with Similar Compounds
4-Methyl-N-(3-phenylpropyl)pent-4-enamide: This compound shares a similar structure but has a phenylpropyl group attached to the nitrogen atom.
N-allyl-4-methylpent-4-enamide: This compound features an allyl group attached to the nitrogen atom.
Uniqueness: 3-Methylpent-4-enamide is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its combination of an amide and an alkene group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
87168-54-5 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-methylpent-4-enamide |
InChI |
InChI=1S/C6H11NO/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H2,7,8) |
InChI Key |
GIRDSTDJQGAWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)C=C |
Origin of Product |
United States |
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